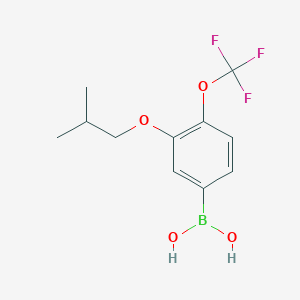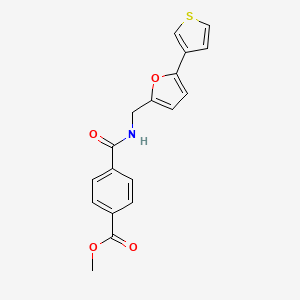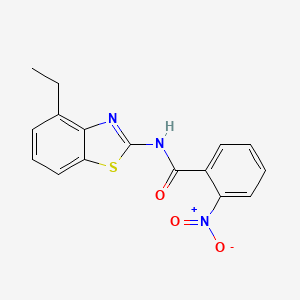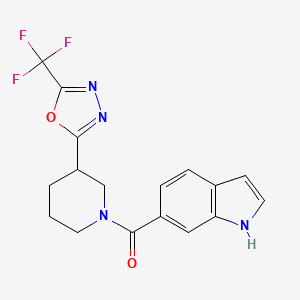
3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 2096333-69-4 . It has a molecular weight of 262.04 . The IUPAC name for this compound is 3-isobutoxy-4-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. They are often used as reactants in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid include its molecular weight (262.04) and its IUPAC name (3-isobutoxy-4-(trifluoromethyl)phenylboronic acid) . More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction conditions are mild and tolerant to various functional groups, making it a popular choice for synthesizing complex organic compounds .
Synthesis of Biologically Active Compounds
The compound is a precursor commonly used in the synthesis of biologically active compounds . These include multisubstituted purines for use as P2X7 antagonists in pain treatment, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
Lactate Dehydrogenase Inhibitors
It can be used in the synthesis of lactate dehydrogenase inhibitors . These inhibitors can potentially be used against cancer cell proliferation .
PAI-1 Inhibition
Antituberculosis Drugs
It can be used in the synthesis of PA-824 analogs for use as antituberculosis drugs . Tuberculosis is a serious infectious disease that affects the lungs.
Modulators of Survival Motor Neuron Protein
The compound can be used in the synthesis of modulators of survival motor neuron protein . These modulators can potentially be used in the treatment of spinal muscular atrophy, a disease that causes loss of motor neurons and progressive muscle wasting.
Safety and Hazards
The safety data sheet (SDS) for a similar compound, 3-Trifluoromethoxyphenylboronic acid, indicates that it causes serious eye irritation, may cause respiratory irritation, and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash with plenty of soap and water if it comes into contact with skin .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known for their role in the suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like our compound of interest) with an organic halide or triflate using a palladium catalyst .
Biochemical Pathways
It’s known that the suzuki–miyaura coupling reaction, in which this compound participates, is used in the synthesis of various biologically active molecules .
Result of Action
Action Environment
The action of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the presence of D2O can cause changes in the structure and concentration of hydrogen-bonded species .
Eigenschaften
IUPAC Name |
[3-(2-methylpropoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O4/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEUPUDDDXMFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)




![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)

![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)




![5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B2365157.png)